Estetrol

Description

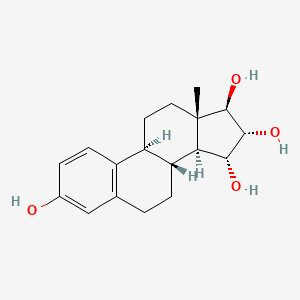

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPIJNNOJSSQC-NYLIRDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Record name | estetrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estetrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164888 | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491.9±45.0 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15183-37-6, 16127-99-4 | |

| Record name | Estetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15183-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estetrol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTETROL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENB39R14VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-236 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery of Estetrol: A Technical and Historical Guide

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Published: November 19, 2025

Abstract

This technical guide provides an in-depth exploration of the discovery of estetrol (E4), a unique fetal estrogen. It details the historical context of its identification in 1965, the pioneering scientists involved, and the analytical methodologies that enabled its isolation. The document summarizes key quantitative data from early studies, offering a comparative perspective on its biological activity. Furthermore, it outlines the experimental protocols, such as the uterotrophic assay, that were instrumental in characterizing its estrogenic properties. Signaling pathway diagrams, rendered in Graphviz, illustrate the contemporary understanding of estrogen action at the time of this compound's discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational research on this compound.

Introduction: The Scientific Landscape of the Mid-20th Century

The mid-20th century was a transformative period in steroid biochemistry. Following the isolation and structural elucidation of the primary estrogens—estrone (E1), estradiol (E2), and estriol (E3)—in the 1920s and 1930s, the scientific community was keenly interested in steroid metabolism and the physiological roles of these hormones, particularly during pregnancy.[1] The development of analytical techniques such as gas-liquid chromatography and countercurrent distribution in the 1940s and 1950s provided researchers with the tools to separate and identify steroid metabolites in complex biological fluids.[2][3][4] It was within this environment of advancing analytical capability and a focused interest on the endocrinology of pregnancy that the fourth natural human estrogen, this compound, was discovered.

The Discovery of this compound (E4)

This compound was first described in 1965 by a team of researchers led by Egon Diczfalusy at the Karolinska Institute in Stockholm, Sweden.[3][5][6] The discovery was also attributed to Elio Gurpide at Rockefeller University in 1966.[1] Diczfalusy's group successfully isolated this novel, polar estrogen from the urine of pregnant women and newborn infants.[5][6] This finding was significant as it expanded the family of known human estrogens and pointed to a unique fetoplacental unit-specific steroid metabolism.

Subsequent research established that this compound is exclusively synthesized in the human fetal liver through the 15α- and 16α-hydroxylation of estradiol (E2) and estriol (E3).[3][5] Its presence is detectable in maternal urine from as early as the ninth week of gestation, with concentrations of unconjugated this compound in maternal plasma rising to approximately 1 ng/mL by the end of pregnancy.[5] Notably, fetal plasma levels of this compound at birth are more than tenfold higher than those in the maternal circulation, underscoring its fetal origin.[2][5]

Following its discovery, a period of basic research from 1965 to 1984 characterized this compound as a "weak" estrogen.[1][5][7] This perception, coupled with the lack of a clear physiological role, led to a decline in research interest, and the molecule was largely overlooked for several decades.[1][5][7] It was not until 2001 that research into the therapeutic potential of this compound was revitalized by Herjan Coelingh Bennink at Pantarhei Bioscience, who recognized its unique pharmacokinetic profile, particularly its high oral bioavailability.[1][2][5] For therapeutic applications, this compound is synthesized from estrone, which is derived from phytosterols extracted from soybeans.[2][5]

Quantitative Data from Early Studies

The initial characterization of this compound as a "weak" estrogen was based on its comparative effects in bioassays and its binding affinity for estrogen receptors. The following tables summarize key quantitative data from early and foundational studies.

Table 1: Comparative Estrogenic Potency

| Estrogen | Assay | Relative Potency (Estradiol = 100) | Source |

| This compound (E4) | Uterine Vasodilation (sheep) | 3-7 | [3] |

| In Vitro Proliferation (MCF-7 cells) | 2 | [3] | |

| Estriol (E3) | Uterine Vasodilation (sheep) | 3-7 | [3] |

Table 2: Estrogen Receptor Binding Affinity

| Estrogen | Receptor | Binding Affinity (Relative to Estradiol) | Source |

| This compound (E4) | Estrogen Receptor (rat uterus) | Moderate | [1] |

| This compound (E4) | Estrogen Receptor α (human) | Lower | [8] |

| This compound (E4) | Estrogen Receptor β (human) | Lower | [8] |

| Ethinyl Estradiol | Estrogen Receptor α (human) | 200% | [8] |

| Ethinyl Estradiol | Estrogen Receptor β (human) | ~50% | [8] |

Table 3: Concentrations of Unconjugated this compound in Pregnancy

| Biological Fluid | Concentration | Gestational Stage | Source |

| Maternal Plasma | ~1 ng/mL (>3 nM) | End of Pregnancy | [5] |

| Fetal Plasma | >10 times maternal levels | Parturition | [5] |

| Maternal Urine | Detectable | From 9th week | [5] |

Experimental Protocols

The discovery and early characterization of this compound relied on the analytical and pharmacological methods of the time. Below are detailed descriptions of the key experimental protocols.

Isolation and Identification of this compound from Urine (circa 1967)

The initial isolation of this compound from pregnancy urine was a multi-step process involving extraction, purification, and characterization using the analytical techniques available in the mid-1960s. The following is a generalized protocol based on the methods of that era.[6]

Objective: To isolate and identify this compound (15α-hydroxyestriol) from the urine of pregnant women.

Materials:

-

Pooled urine from late-pregnancy women

-

Hydrochloric acid (for hydrolysis)

-

Organic solvents (e.g., ether, benzene, ethyl acetate)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Gas-liquid chromatograph (GLC)

-

Infrared (IR) spectrophotometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

-

Hydrolysis: An aliquot of pooled urine was acidified with hydrochloric acid and heated to hydrolyze the steroid conjugates (glucuronides and sulfates).

-

Solvent Extraction: The hydrolyzed urine was extracted with an organic solvent such as ether to separate the free steroids from the aqueous phase.

-

Purification by Countercurrent Distribution: The crude extract was subjected to countercurrent distribution, a liquid-liquid extraction technique, to separate steroids based on their differing partition coefficients between two immiscible liquid phases.[3][4] This was a crucial step for separating the highly polar this compound from other estrogens.

-

Column Chromatography: Further purification was achieved using column chromatography with a stationary phase like silica gel and a gradient of organic solvents to elute fractions of increasing polarity.

-

Thin-Layer Chromatography (TLC): The purity of the isolated fractions was assessed by TLC. The mobility of the unknown compound was compared to that of known estrogen standards.[6]

-

Gas-Liquid Chromatography (GLC): The purified compound was derivatized to increase its volatility and then analyzed by GLC. The retention time was compared with that of reference steroids.[6][9]

-

Spectroscopic Analysis: The definitive identification of the isolated compound as this compound was performed using:

In Vivo Uterotrophic Assay in Immature Rats (circa 1979)

The uterotrophic assay was a standard method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized rodents.[7][10][11]

Objective: To determine the estrogenic potency of this compound by measuring its effect on uterine weight in immature female rats.

Materials:

-

Immature female rats (e.g., 21-22 days old)

-

This compound (E4)

-

Estradiol (E2) as a positive control

-

Vehicle (e.g., sesame oil)

-

Analytical balance

Methodology:

-

Animal Preparation: Immature female rats were housed under controlled conditions. The absence of a functional hypothalamic-pituitary-ovarian axis in these animals results in low endogenous estrogen levels and a sensitive response to exogenous estrogens.

-

Dosing: Animals were divided into groups and administered daily subcutaneous injections of either the vehicle, estradiol (positive control), or different doses of this compound for three consecutive days.

-

Necropsy and Uterine Weight Measurement: On the fourth day, the animals were euthanized. The uteri were carefully dissected, trimmed of fat and connective tissue, and blotted to remove luminal fluid. The wet weight of the uterus was then recorded.

-

Data Analysis: The mean uterine weight for each treatment group was calculated and compared to the vehicle control group. A statistically significant increase in uterine weight indicated an estrogenic effect. The relative potency of this compound was determined by comparing the dose required to produce a specific increase in uterine weight to that of estradiol.

Signaling Pathways: A Mid-20th Century Perspective

In the 1960s and 1970s, the primary mechanism of estrogen action was understood to be mediated by intracellular receptors that function as ligand-activated transcription factors.[7] The concept of two distinct estrogen receptor subtypes (ERα and ERβ) and non-genomic signaling pathways emerged later. The following diagrams illustrate the classical understanding of estrogen signaling and the biosynthesis of this compound.

Caption: Classical Estrogen Signaling Pathway (circa 1970s).

References

- 1. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. Countercurrent distribution - Wikipedia [en.wikipedia.org]

- 5. labinsights.nl [labinsights.nl]

- 6. Isolation of 15-alpha-hydroxy-oestriol from pregnancy urine and from the urine of newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. urosphere.com [urosphere.com]

- 9. Gas chromatographic analysis of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Changes in the weight of the uterus, ovaries and adrenal glands in sexually mature rats treated with estradiol and reserpine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Estetrol in the Fetal Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estetrol (E4), a natural estrogen produced exclusively by the human fetal liver during pregnancy, has garnered significant interest for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the endogenous synthesis of this compound, focusing on the intricate biochemical pathways within the fetal liver. We will detail the key precursors, enzymatic reactions, and regulatory aspects of E4 production. This guide also includes a comprehensive summary of quantitative data, detailed experimental protocols for the analysis of key steroids and enzyme activities, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

First identified in 1965, this compound (E4) is a unique steroid hormone characterized by four hydroxyl groups.[4] Its production is confined to the fetal liver during gestation, with levels increasing as pregnancy progresses.[4] E4 enters the maternal circulation via the placenta, but fetal plasma concentrations are significantly higher than maternal levels.[4] The precise physiological role of this compound in fetal development is still under investigation, but its unique biochemical profile and selective action on estrogen receptors have made it a promising candidate for various therapeutic areas, including contraception and hormone replacement therapy. Understanding its endogenous production is crucial for harnessing its full therapeutic potential.

Biosynthetic Pathways of this compound

The synthesis of this compound in the fetal liver occurs via two primary proposed pathways: the Phenolic Pathway and the Neutral Pathway .[2][3] Both pathways involve the critical steps of 15α- and 16α-hydroxylation of steroid precursors.

The Phenolic Pathway

The phenolic pathway is considered a more likely primary route for this compound biosynthesis.[1] It begins with estradiol sulfate (E2-S), which is synthesized in the placenta and crosses into the fetal circulation. In the fetal liver, E2-S undergoes sequential hydroxylation.

The key steps are:

-

15α-hydroxylation of Estradiol Sulfate to form 15α-hydroxyestradiol sulfate.

-

16α-hydroxylation of 15α-hydroxyestradiol sulfate to yield this compound Sulfate (E4-S).

Alternatively, the order of hydroxylation may be reversed.[5]

The Neutral Pathway

The neutral pathway utilizes dehydroepiandrosterone sulfate (DHEA-S), which is abundantly produced by the fetal adrenal glands.[6]

The key steps are:

-

16α-hydroxylation of DHEA-S in the fetal liver by CYP3A7 to form 16α-hydroxy-DHEA-S (16α-OH-DHEA-S).

-

15α-hydroxylation of 16α-OH-DHEA-S to form 15α,16α-dihydroxy-DHEA-S.

-

This dihydroxylated intermediate is then transported to the placenta, where it is aromatized to this compound.

While both pathways contribute to the overall production of this compound, the exact quantitative contribution of each remains an area of active research.[2][3]

Key Enzymes in this compound Synthesis

The hydroxylation reactions central to this compound synthesis are catalyzed by specific cytochrome P450 enzymes highly expressed in the fetal liver.

-

CYP3A7: This is the most abundant P450 enzyme in the human fetal liver and is a key player in steroid metabolism. It has been definitively identified as the enzyme responsible for the 16α-hydroxylation of DHEA-S.[6] Evidence also suggests its involvement in the 15α-hydroxylation steps.

-

Other Potential Enzymes: While CYP3A7 is primary, other P450s such as members of the CYP2C family (CYP2C8, CYP2C9) may also contribute to the 15α- and 16α-hydroxylation of various steroid precursors in the fetal liver.[1]

Sulfation of the steroid precursors appears to be a prerequisite for these hydroxylation reactions in the fetal liver, as unsulfated estradiol is not readily hydroxylated by fetal liver microsomal preparations.[5]

Quantitative Data

Precise concentrations of this compound and its precursors can vary depending on gestational age and individual factors. The following tables summarize available quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis

| Enzyme | Substrate | Reaction | Km (µM) | Vmax (nmol/min/nmol P450) | Source |

| CYP3A7 | DHEA-S | 16α-hydroxylation | 5.44 | 9.40 | [7] |

| Fetal Liver Microsomes | Estrone Sulfate | 16α-hydroxylation | 2.9 - 6.4 | - | [7] |

| Fetal Liver Microsomes | Estradiol | 16α-hydroxylation | 0.70 - 0.84 | - | [7] |

Table 2: Specific Activity of Hydroxylase Enzymes in Fetal Liver

| Enzyme Activity | Substrate | Specific Activity (pmol/mg protein/h) | Source |

| Estrogen 16α-hydroxylase | Estrone Sulfate | 338 ± 62 | [8] |

Note: Data on the specific activity of 15α-hydroxylase in human fetal liver microsomes is limited in the current literature.

Experimental Protocols

Protocol for Steroid Hormone Extraction and Quantification from Fetal Liver Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound and its precursors from fetal liver tissue.

1. Tissue Homogenization:

- Excise and weigh a small portion of fetal liver tissue (approx. 100-200 mg).

- Immediately place the tissue in a pre-chilled homogenizer tube containing ice-cold phosphate-buffered saline (PBS).

- Homogenize the tissue on ice until a uniform suspension is achieved.

- Transfer an aliquot of the homogenate for protein quantification (e.g., BCA assay).

2. Steroid Extraction (Liquid-Liquid Extraction):

- To a known volume of tissue homogenate, add an internal standard solution containing deuterated analogs of the target steroids (e.g., E4-d4, DHEA-S-d6).

- Add 3 volumes of a cold organic solvent mixture (e.g., methyl tert-butyl ether [MTBE] or a dichloromethane:isopropanol mixture).

- Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

- Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to separate the organic and aqueous phases.

- Carefully transfer the upper organic layer to a clean tube.

- Repeat the extraction process on the remaining aqueous layer to maximize recovery.

- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.

3. Sample Reconstitution and LC-MS/MS Analysis:

- Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

- Inject a defined volume onto a reverse-phase C18 column.

- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

- Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for each steroid and its internal standard.

- Quantify the steroid concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.

Protocol for Determining Kinetic Parameters of Steroid Hydroxylases in Human Fetal Liver Microsomes

This protocol describes a method to determine the Michaelis-Menten kinetics (Km and Vmax) for the hydroxylation of steroid precursors.

1. Preparation of Fetal Liver Microsomes:

- Obtain fresh or frozen human fetal liver tissue in accordance with ethical guidelines.

- Homogenize the tissue in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).

- Centrifuge the homogenate at a low speed (e.g., 9,000 x g) for 20 minutes at 4°C to pellet cellular debris.

- Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration.

2. Enzyme Kinetic Assay:

- Prepare a series of reaction mixtures in microcentrifuge tubes, each containing:

- Fetal liver microsomes (a fixed concentration, e.g., 0.1-0.5 mg/mL protein).

- A range of substrate concentrations (e.g., DHEA-S or Estradiol Sulfate) bracketing the expected Km value.

- An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

- Pre-incubate the reaction mixtures at 37°C for 5 minutes.

- Initiate the reaction by adding a pre-warmed solution of the NADPH-generating system.

- Incubate the reactions at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range of product formation.

- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

- Centrifuge to pellet the precipitated protein.

3. Product Quantification and Data Analysis:

- Analyze the supernatant for the formation of the hydroxylated product using a validated LC-MS/MS method as described in Protocol 5.1.

- Calculate the rate of product formation (e.g., in pmol/min/mg microsomal protein).

- Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizations

Signaling Pathways

Caption: Biosynthetic pathways of this compound in the feto-placental unit.

Experimental Workflows

Caption: Workflow for steroid quantification in fetal liver tissue.

References

- 1. 15- and 16-hydroxylations of androgens and estrogens in the human fetal liver: a critical step in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound in human pregnancy: Potential pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of hydroxylase systems in the human fetal liver active on free and sulfoconjugated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fetal Zone Steroids and Estrogen Show Sex Specific Effects on Oligodendrocyte Precursor Cells in Response to Oxidative Damage [mdpi.com]

- 7. Human fetal liver estrogen 16 alpha-hydroxylase: precursor specificity, kinetic parameters, and in vitro regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen 16 alpha-hydroxylase activity in human fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Estetrol (E4) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4) is a naturally occurring estrogenic steroid hormone produced exclusively by the human fetal liver during pregnancy.[1][2] First identified in 1965, E4 has garnered significant interest in recent years as a potential therapeutic agent in areas such as contraception and hormone replacement therapy.[1][3] This is largely attributed to its unique pharmacological profile, which suggests a favorable safety and tolerability profile compared to other estrogens.[4][5][6] This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound (E4).

Chemical Structure and Physicochemical Properties

This compound is a C18 steroid characterized by an aromatic A ring and four hydroxyl groups, which contribute to its unique properties.[2]

Table 1: Chemical and Physicochemical Properties of this compound (E4)

| Property | Value | Reference |

| IUPAC Name | Estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol | [1] |

| Other Names | Othis compound, E4, 15α-Hydroxyestriol | [1] |

| CAS Number | 15183-37-6 | [1] |

| Chemical Formula | C₁₈H₂₄O₄ | [1][7] |

| Molar Mass | 304.386 g/mol | [1][7] |

| Appearance | Crystalline solid | [8] |

| Solubility in Water | 1.38 mg/mL | [1] |

| Solubility in Organic Solvents | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml | [8] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. It displays a moderate binding affinity for both receptors, with a preference for ERα.[9][10] A key feature of E4's mechanism is its selective tissue activity, which is attributed to its differential activation of nuclear and membrane-initiated estrogen receptor signaling pathways.[3][4][5][6][11]

E4 acts as an agonist of the nuclear ERα, leading to the classical genomic effects of estrogens in tissues such as the uterus, vagina, and bone.[9][10] However, it does not activate, and can even antagonize, the membrane-associated ERα signaling pathway in certain tissues.[4][5][6][11] This uncoupling of nuclear and membrane signaling is believed to contribute to its favorable safety profile, particularly with respect to its effects on the breast and liver.[4][5]

Figure 1: this compound (E4) Signaling Pathway.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for oral administration, including rapid absorption and a long terminal half-life.[12][13]

Table 2: Pharmacokinetic Properties of this compound (E4) in Humans

| Parameter | Value | Reference |

| Bioavailability | High oral bioavailability | [12] |

| Time to Peak (Tmax) | 0.5 to 2 hours | |

| Half-life (t½) | Approximately 27 hours (range 19-40 hours) | |

| Protein Binding | 46-50% (does not bind to SHBG) | |

| Metabolism | Primarily Phase 2 metabolism (glucuronidation and sulfation) by UGT2B7. Negligible Phase 1 metabolism by CYP450 enzymes. | [3] |

| Excretion | Approximately 69% in urine and 22% in feces as unchanged drug and conjugates. |

Pharmacodynamics

This compound demonstrates tissue-selective estrogenic effects, with agonist activity in some tissues and neutral or antagonistic effects in others.

Table 3: Pharmacodynamic Effects of this compound (E4)

| Tissue/System | Effect | Reference |

| Uterus & Vagina | Estrogenic agonist activity, promoting proliferation. | [9] |

| Bone | Estrogenic effects suggesting prevention of bone loss. | |

| Breast | Minimal proliferative effect on normal breast tissue; potential antagonistic effects in the presence of estradiol. | [4][9] |

| Liver | Minimal impact on hepatic parameters, including coagulation factors and triglycerides. | [4] |

| Central Nervous System | Estrogenic effects on the brain. | [9] |

| Endocrine System | Dose-dependent decrease in FSH and LH; increase in SHBG. | |

| Lipid Profile | Decrease in LDL cholesterol, increase in HDL cholesterol, minimal changes in triglycerides. | [4] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized female rats.

-

The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to separate the cytosolic fraction containing the estrogen receptors.[4]

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol.

-

Increasing concentrations of unlabeled this compound (or other test compounds) are added to compete for binding to the estrogen receptors.

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated (e.g., using hydroxylapatite).

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is determined.

-

The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of this compound to that of unlabeled 17β-estradiol.

-

MCF-7 Breast Cancer Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of estrogen receptor-positive breast cancer cells.

Methodology:

-

Cell Culture:

-

MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The medium is then replaced with a medium containing various concentrations of this compound or a vehicle control.

-

-

Assessment of Proliferation:

-

After a defined incubation period (e.g., 96 hours), cell proliferation is measured using an appropriate method, such as the MTT assay.

-

The MTT assay involves the addition of a tetrazolium salt, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.

-

-

Data Analysis:

-

The proliferation of cells treated with this compound is compared to the vehicle control to determine the dose-dependent effect on cell growth.

-

Figure 2: MCF-7 Cell Proliferation Assay Workflow.

Chemical Synthesis

This compound for pharmaceutical use is synthesized from estrone, a commercially available starting material. The synthesis involves several steps of protection, reaction, and deprotection to introduce the hydroxyl groups at the C15 and C16 positions with the correct stereochemistry.

Figure 3: General Synthesis Pathway of this compound from Estrone.

Clinical Development

This compound, in combination with drospirenone, has undergone extensive clinical evaluation as a combined oral contraceptive. Phase 3 clinical trials have demonstrated its efficacy and safety.

Figure 4: Workflow of a Phase 3 Contraceptive Clinical Trial for this compound.

Conclusion

This compound (E4) is a unique natural estrogen with a distinctive pharmacological profile characterized by its tissue-selective mechanism of action. Its ability to activate nuclear ERα signaling while not stimulating membrane-initiated pathways in certain tissues holds promise for a better benefit-risk profile compared to conventional estrogens. The comprehensive data from preclinical and clinical studies support its further development and use in women's health. This technical guide provides a foundational understanding of the core chemical, biological, and clinical aspects of this compound for the scientific and drug development community.

References

- 1. EP1562976B1 - Synthesis of this compound via estrone derived steroids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. escholarship.org [escholarship.org]

- 8. WO2013034780A2 - Process for the preparation of this compound and related compounds - Google Patents [patents.google.com]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis of this compound via estrone derived steroids - Eureka | Patsnap [eureka.patsnap.com]

- 13. pubcompare.ai [pubcompare.ai]

Estetrol (E4): A Deep Dive into its Selective Estrogen Receptor Modulator (SERM) Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Estetrol (E4), a native estrogen produced by the human fetal liver, is emerging as a compound with a unique profile of estrogen receptor (ER) modulation. Unlike classical estrogens, E4 exhibits tissue-specific effects, functioning as an agonist in some tissues while acting as a weak agonist or antagonist in others. This selective activity, characteristic of a Selective Estrogen Receptor Modulator (SERM), positions E4 as a promising candidate for various therapeutic applications, including contraception and menopausal hormone therapy, with a potentially improved safety profile. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies underpinning this compound's SERM activity.

Molecular Mechanism of Action: A Differentiated Profile

This compound's SERM activity is primarily attributed to its unique interaction with Estrogen Receptor Alpha (ERα). It demonstrates a distinct ability to uncouple the nuclear and membrane-initiated signaling pathways of ERα[1][2][3].

-

Nuclear ERα Pathway (Agonist): E4 binds to and activates the nuclear ERα, leading to the transcription of estrogen-responsive genes. This genomic pathway is responsible for the estrogenic effects observed in tissues like the uterus, vagina, and bone[1][2]. The crystal structures of the ERα ligand-binding domain bound to estradiol (E2) and E4 are very similar, and E4 capably activates the two activation functions (AF-1 and AF-2) and recruits coactivators like SRC3[1][2].

-

Membrane ERα Pathway (Antagonist): In contrast to its nuclear agonism, E4 fails to promote, and can even antagonize, the rapid, non-genomic signaling initiated by ERα located at the cell membrane (membrane-initiated steroid signaling or MISS)[1][2]. This antagonistic action on the membrane ERα pathway is particularly relevant in tissues like the breast and endothelium, contributing to its favorable safety profile[1][3].

This differential activation of nuclear versus membrane ERα pathways is the cornerstone of E4's tissue-selective activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing this compound's SERM activity.

Table 1: Estrogen Receptor Binding Affinity

This table presents the dissociation constants (Ki) for this compound binding to human ERα and ERβ. Lower Ki values indicate higher binding affinity.

| Compound | ERα Ki (nmol/L) | ERβ Ki (nmol/L) | Receptor Preference |

| This compound (E4) | 4.9 | 19 | ~4-fold for ERα |

Data sourced from Axon Medchem[4].

Table 2: In Vitro Functional Activity

This table summarizes the potency of this compound in various in vitro functional assays, which measure the cellular response to ER activation.

| Assay Type | Cell Line | Endpoint | This compound (E4) Potency | Estradiol (E2) Potency (for comparison) |

| ERα Transcriptional Activation | HeLa | Reporter Gene Expression | Activates AF-1 and AF-2[1][2] | Potent Activator |

| Breast Cancer Cell Proliferation | MCF-7 | Cell Growth | Weak agonist, ~100-1000 fold less potent than E2[5][6] | Potent Agonist |

| Endothelial Healing | - | Endothelial Cell Migration | No agonistic effect; antagonizes E2-induced healing[1][2] | Potent Agonist |

| eNOS Activation | - | NO Production | No agonistic effect[1][2] | Potent Agonist |

Table 3: In Vivo Activity in Preclinical Models (Ovariectomized Rats)

This table presents data from studies using the ovariectomized (OVX) rat model, a standard for assessing estrogenic and anti-osteoporotic effects.

| Tissue/Endpoint | Model Organism | Treatment | Outcome |

| Bone Metabolism | Ovariectomized Rat | 0.1, 0.5, or 2.5 mg/kg/day E4 (oral) for 4 weeks | Dose-dependent prevention of osteocalcin increase, improved bone mineral density and strength[7]. |

| Uterine Wet Weight | Ovariectomized Rat | 14 days of daily treatment | No significant increase in uterine weight at doses effective for vaginal atrophy[8]. |

| Vaginal Epithelium | Ovariectomized Rat | 14 days of daily treatment | Effective reversal of vaginal atrophy[8]. |

Table 4: Clinical Data in Postmenopausal Women

This table summarizes key findings from clinical trials evaluating this compound in postmenopausal women.

| Trial/Study | Participants | Treatment | Key Findings on Bone Turnover Markers |

| Phase 2 Trial (E4Relief) | 180 Postmenopausal Women | E4 (2.5, 5, 10, 15 mg) or placebo daily for 12 weeks | Significant decrease in CTX-1 (bone resorption marker) in 10 mg and 15 mg groups vs. placebo. Significant decrease in osteocalcin (bone formation marker) in 5, 10, and 15 mg groups vs. placebo[7][9][10]. |

| Phase 3 Trial | 579 Postmenopausal Women | E4 (15 mg or 20 mg) or placebo daily for 52 weeks | Significant decrease in CTX-1 from baseline at 12 and 52 weeks in both E4 groups compared to placebo[11]. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound's SERM activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for ERα and ERβ.

Methodology:

-

Preparation of ER Source: Uterine cytosol from ovariectomized rats is a common source for ERα[12]. Alternatively, purified recombinant human ERα and ERβ can be used[13].

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the ER preparation in the presence of increasing concentrations of unlabeled this compound[12][14].

-

Separation: Unbound ligand is separated from the receptor-ligand complex, typically by filtration[14].

-

Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined and used to calculate the Ki value[14].

References

- 1. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative uterine effects on ovariectomized rats after repeated treatment with different vaginal estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of this compound (E4) on hemostasis, metabolism and bone turnover in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. medscape.com [medscape.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. giffordbioscience.com [giffordbioscience.com]

Differential Activation of Nuclear vs. Membrane Estrogen Receptors by Estetrol (E4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4), a natural estrogen produced by the human fetal liver, is emerging as a promising therapeutic agent with a unique profile of estrogen receptor (ER) modulation. Unlike classical estrogens such as 17β-estradiol (E2), E4 exhibits a distinct pattern of activity on nuclear and membrane-associated estrogen receptors, leading to a tissue-selective pharmacological profile. This guide provides a comprehensive overview of the differential activation of nuclear versus membrane estrogen receptors by E4, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Analysis of E4's Receptor Interaction

The selective action of E4 is rooted in its differential binding affinity and functional activity at the various estrogen receptors: nuclear estrogen receptor alpha (ERα), nuclear estrogen receptor beta (ERβ), and the membrane-associated G protein-coupled estrogen receptor (GPER).

Table 1: Comparative Binding Affinities (Ki) of this compound (E4) and Estradiol (E2) for Estrogen Receptors

| Ligand | Receptor | Binding Affinity (Ki, nM) | Source |

| This compound (E4) | ERα | 4.9 | [1] |

| ERβ | 19 | [1] | |

| GPER | Binding confirmed, specific Ki not available in cited literature | [2][3] | |

| Estradiol (E2) | ERα | 0.115 (0.04–0.24) | [1] |

| ERβ | 0.15 (0.10–2.08) | [1] | |

| GPER | ~6 | [4] |

Table 2: Functional Activity (EC50) of this compound (E4) and Estradiol (E2) at Estrogen Receptors

| Ligand | Receptor Pathway | Activity | EC50 (nM) | Source |

| This compound (E4) | Nuclear ERα (transcriptional activation) | Agonist | Potency is 50-fold lower than E2 | [5] |

| Membrane ERα (e.g., eNOS activation) | Antagonist / Very Weak Agonist | - | [5] | |

| GPER (e.g., SERPINB2 upregulation) | Agonist | Not explicitly quantified in cited literature | [2][3] | |

| Estradiol (E2) | Nuclear ERα (transcriptional activation) | Agonist | ~0.006 (in T47D.Luc cells) | [2] |

| Membrane ERα (e.g., eNOS activation) | Agonist | ~10 | [6] | |

| GPER | Agonist | Not explicitly quantified in cited literature | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of E4 with estrogen receptors.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of E4 for ERα, ERβ, and GPER.

Materials:

-

Recombinant human ERα, ERβ, or GPER protein/membrane preparations.

-

Radiolabeled ligand (e.g., [³H]Estradiol).

-

Unlabeled competitor ligands: Estradiol (E2) and this compound (E4).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor ligands (E4 and E2) in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

-

Incubation: In a 96-well plate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled E2).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 16-20 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Reporter Gene Assay

Objective: To assess the transcriptional activity of E4 through nuclear ERα and ERβ.

Materials:

-

Mammalian cell line (e.g., MCF-7, HeLa, or HEK293) transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase) and a plasmid expressing ERα or ERβ.

-

Cell culture medium and supplements.

-

E4 and E2 solutions.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERE-reporter plasmid and the ER expression plasmid using a suitable transfection reagent.

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Replace the medium with a medium containing serial dilutions of E4 or E2. Include a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the reporter gene assay.

-

Reporter Gene Assay: Add the appropriate substrate (e.g., luciferin for luciferase) to the cell lysate and measure the signal (luminescence) using a luminometer.

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the fold induction of reporter activity against the log concentration of the ligand. Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response).

Western Blot for eNOS Activation

Objective: To evaluate the effect of E4 on the activation of endothelial nitric oxide synthase (eNOS) via membrane ERα signaling.

Materials:

-

Human umbilical vein endothelial cells (HUVECs).

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Culture HUVECs to near confluence. Treat the cells with E4, E2 (as a positive control), or vehicle for a short duration (e.g., 5-30 minutes) to assess rapid membrane-initiated signaling.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-eNOS overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total eNOS and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-eNOS signal to the total eNOS signal.

MCF-7 Cell Proliferation Assay

Objective: To determine the effect of E4 on the proliferation of ERα-positive breast cancer cells.

Materials:

-

MCF-7 cells.

-

Phenol red-free cell culture medium supplemented with charcoal-stripped serum.

-

E4 and E2 solutions.

-

Cell proliferation assay kit (e.g., MTS, WST-1, or crystal violet).

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum to minimize background estrogenic effects. Allow the cells to attach and synchronize for 24-48 hours.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of E4, E2 (as a positive control), or vehicle. To test for antagonistic effects, co-treat cells with a fixed concentration of E2 and varying concentrations of E4.

-

Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh treatment medium every 2-3 days.

-

Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions. For example, for an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance (proportional to cell number) against the log concentration of the ligand. Determine the EC50 for proliferation (for agonists) or the IC50 for inhibition of E2-induced proliferation (for antagonists).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Differential signaling of this compound (E4) at estrogen receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand competitive binding assay.

Experimental Workflow: Reporter Gene Assay

Caption: Workflow for an estrogen receptor reporter gene assay.

Conclusion

This compound (E4) demonstrates a unique and selective mechanism of action, distinguishing it from other estrogens. Its preferential activation of nuclear ERα-mediated transcription while antagonizing or having minimal agonistic effects on membrane ERα signaling pathways underpins its tissue-specific effects. Furthermore, emerging evidence of its interaction with GPER suggests additional layers of complexity in its pharmacological profile. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of E4 and other selective estrogen receptor modulators.

References

- 1. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulatory Effects of Estradiol and Its Mixtures with Ligands of GPER and PPAR on MAPK and PI3K/Akt Signaling Pathways and Tumorigenic Factors in Mouse Testis Explants and Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Function of Fetal Estetrol During Pregnancy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Estetrol (E4) is a unique natural estrogen produced exclusively by the human fetal liver during pregnancy. Detectable in maternal circulation from the ninth week of gestation, its concentration rises steadily, with fetal levels being approximately 10 to 20 times higher than maternal levels at term.[1] Despite its discovery in 1965 and its abundance during fetal life, the precise physiological function of E4 remains an area of active investigation.[2][3] Termed a "Native Estrogen with Specific Tissue" (NEST) activity, E4 exhibits a distinctive pharmacological profile, acting as a selective estrogen receptor modulator (SERM).[4][5] It demonstrates a unique mechanism of action by selectively activating nuclear estrogen receptor alpha (ERα) while antagonizing membrane-bound ERα signaling.[3][6] This guide provides a comprehensive overview of the current understanding of E4's biosynthesis, molecular mechanisms, and its putative physiological roles in fetal neuroprotection, uteroplacental hemodynamics, and immunomodulation during pregnancy. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to serve as a technical resource for the scientific community.

Biosynthesis of Fetal this compound

This compound is an end-product of steroid metabolism, meaning it is not converted back into other estrogens like estriol (E3), estradiol (E2), or estrone (E1).[3][7] Its synthesis is a collaborative process involving the fetal liver and the placenta, often referred to as the fetoplacental unit.[3] Two primary pathways for E4 biosynthesis have been proposed: the phenolic pathway and the neutral pathway.[8][9]

-

Phenolic Pathway: This pathway begins with estradiol (E2) produced by the placenta. The E2 enters fetal circulation, where it is rapidly sulfated. In the fetal liver, E2-sulfate undergoes sequential 15α- and 16α-hydroxylation by specific fetal liver enzymes to form E4-sulfate.[8][9][10]

-

Neutral Pathway: This pathway involves the formation of 15α,16α-dihydroxy-dehydroepiandrosterone sulfate (DHEAS) in the fetal liver. This intermediate is then converted to E4 in the placenta.[8][9]

While both pathways are considered significant, it is not yet known which one predominates during pregnancy.[8]

Quantitative Data: Concentrations and Receptor Affinities

The biological effects of E4 are contextualized by its concentration during pregnancy and its binding affinity for estrogen receptors (ERs).

This compound Concentrations in Pregnancy

E4 is detectable in maternal urine from as early as 9 weeks of gestation.[1][7] Its levels rise steadily, peaking at term. Fetal plasma concentrations are significantly higher than those found in the maternal circulation.[2][10]

| Parameter | Value | Gestation Stage | Reference |

| Maternal Plasma (Unconjugated E4) | Up to 1.2 ng/mL (>3 nmol/L) | Term | [2][7][11] |

| Maternal Plasma (Conjugated E4) | ~7 times higher than unconjugated | Late Pregnancy | [7] |

| Fetal Plasma (Unconjugated E4) | 10-20 times higher than maternal plasma | Parturition | [1][10][12] |

| Amniotic Fluid (Unconjugated E4) | 5-6 times higher than maternal plasma | Parturition | [7] |

Table 1: Summary of reported this compound (E4) concentrations during human pregnancy.

Estrogen Receptor Binding Affinity

E4 is a selective ligand for ERα and ERβ, with a moderate affinity that is lower than that of E2.[2][13] It notably displays a preferential binding to ERα.[13][14]

| Ligand | Receptor | Relative Binding Affinity (RBA) % (E2 = 100%) | Binding Affinity (Ki or IC50) | Reference |

| This compound (E4) | ERα | 0.3 - 4% | IC50: ~25 nM | [13][15][16] |

| ERβ | 0.1 - 1% | IC50: ~100 nM | [13] | |

| GPER | Lower than ERα/ERβ | Kd: ~160 nM | [14][17][18] | |

| Estradiol (E2) | ERα | 100% | Kd: ~0.1-0.5 nM | [18] |

| ERβ | 100% | Kd: ~0.2-0.6 nM | [18] | |

| GPER | 100% | Kd: ~3-6 nM | [18] |

Table 2: Comparative binding affinities of this compound (E4) and Estradiol (E2) for human estrogen receptors. Note: Absolute values can vary based on the specific assay conditions.

Molecular Mechanism and Signaling Pathways

E4's unique physiological effects are attributed to its distinct mode of ERα modulation, which uncouples nuclear and membrane-initiated signaling pathways.

Unlike E2, which acts as an agonist on both nuclear and membrane-associated ERα, E4 functions as an agonist for nuclear ERα while acting as an antagonist of membrane ERα.[15][16][19]

-

Nuclear ERα Activation (Genomic Pathway): E4 binds to ERα in the nucleus, leading to the recruitment of coactivators and the regulation of gene expression at Estrogen Response Elements (EREs). This pathway is responsible for classical estrogenic effects such as uterine gene expression and prevention of bone demineralization.[15][16]

-

Membrane ERα Antagonism (Non-Genomic Pathway): E4 fails to activate, and can block E2-induced, rapid non-genomic signaling initiated at the plasma membrane. These membrane-initiated steroid signals (MISS) are involved in functions like endothelial nitric oxide synthase (eNOS) activation and rapid vascular effects.[15][16] This selective profile suggests E4 may have a better safety profile, with less impact on tissues where membrane ERα signaling is predominant, such as the liver and vascular endothelium.[2][6][20]

-

GPER Signaling: Recent studies indicate that E4 can also bind to the G Protein-Coupled Estrogen Receptor (GPER), triggering distinct downstream effects, such as inhibiting the motility of certain cancer cells.[14][17]

Putative Physiological Functions During Pregnancy

While the definitive "raison d'être" of E4 is not fully established, compelling evidence points to several key physiological roles, particularly in protecting and supporting the fetus.[7]

Fetal Neuroprotection

The high concentration of E4 in the fetal compartment strongly suggests a role in brain development and protection.[12] Studies have shown that E4 possesses potent neuroprotective properties, which may be crucial for mitigating the effects of hypoxic-ischemic insults.[19]

-

Antioxidative Effects: E4 reduces oxidative stress in neuronal cells, an action mediated through both ERα and ERβ.[19]

-

Pro-survival and Neurogenic Effects: E4 promotes neuronal cell survival and neurogenesis, potentially through ERβ-mediated pathways.[19]

-

Pro-myelinating Effects: In vivo models demonstrate that E4 treatment upregulates myelin basic protein (MBP), indicating a role in promoting myelination in the developing brain.[19]

Uteroplacental Hemodynamics

Proper vascular adaptation and blood flow in the uteroplacental unit are critical for fetal growth. Estrogens are known regulators of this process.[21] Evidence suggests E4 may contribute to maintaining or improving uteroplacental circulation.[9] An early study observed that progesterone administration in pregnancies with low estrogen values led to an increase in plasma E4, which was correlated with improved placental function, possibly through an increase in uterine blood flow.[22]

Immunomodulation

Pregnancy requires a state of maternal immune tolerance towards the semi-allogeneic fetus. Estrogens are known to be involved in this complex immune regulation.[23] It is hypothesized that E4, given its high fetal concentrations and unique receptor profile, could play a significant role in modulating the maternal immune response at the feto-maternal interface to maintain pregnancy.[23]

Key Experimental Methodologies

The characterization of E4's function relies on a variety of in vitro and in vivo experimental protocols.

Protocol: Competitive Radioligand Binding Assay for ERα

This protocol determines the relative binding affinity of E4 for ERα compared to a known ligand (e.g., E2).

-

Preparation of Receptor Source: Utilize purified, full-length recombinant human ERα or cytosolic extracts from ERα-expressing cells (e.g., MCF-7).

-

Reaction Mixture: In a 96-well plate, combine the ERα source with a fixed, low concentration of a high-affinity radioligand, typically [³H]-Estradiol, in a suitable binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Competition: Add increasing concentrations of unlabeled competitor ligands (E4 or unlabeled E2 for the standard curve) to the wells. Include a control for total binding (radioligand only) and non-specific binding (radioligand + a large excess of unlabeled E2).

-

Incubation: Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

-

Separation of Bound/Free Ligand: Separate receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where DCC binds the free radioligand. Centrifuge the mixture and collect the supernatant containing the receptor-bound fraction.

-

Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Protocol: ERα-Mediated Transcriptional Activity (Reporter Gene Assay)

This assay quantifies the ability of E4 to activate gene transcription via nuclear ERα.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HepG2) that has low endogenous ER expression. Co-transfect the cells using a lipid-based transfection reagent with two plasmids:

-

An expression vector encoding full-length human ERα.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Estrogen Response Elements (EREs), such as pERE-TK-Luc.

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Hormone Treatment: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens. Treat the cells with varying concentrations of E4, E2 (positive control), or vehicle (e.g., ethanol) for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding a luciferase substrate.

-

Normalization and Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as fold induction over the vehicle control. Plot the fold induction against the log concentration of the hormone to generate dose-response curves and determine the EC50 (half-maximal effective concentration).[15]

Conclusion and Future Directions

This compound is a unique fetal estrogen with a distinct molecular mechanism that differentiates it from classical estrogens. Its selective activation of nuclear ERα, coupled with antagonism of membrane ERα, provides a molecular basis for its potential tissue-specific effects. While its precise physiological role during pregnancy is not fully elucidated, evidence strongly points towards a significant function in fetal neuroprotection.[19][24] Its potential influences on uteroplacental hemodynamics and maternal immunomodulation are also compelling areas for further research.[9][23]

For drug development professionals, E4's profile as a NEST makes it an attractive candidate for applications beyond pregnancy, including safer oral contraception and menopausal hormone therapy, where a reduced impact on hemostasis and breast tissue is desirable.[2][6][20] Future research should focus on definitively mapping E4's interactions within the complex endocrine environment of pregnancy to fully understand its "raison d'être" and further explore its therapeutic potential.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insights on this compound, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The benefits of this compound addition to drospirenone for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Biosynthesis of this compound in human pregnancy: Potential pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound - American Chemical Society [acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Therapeutic Perspectives on the Modulation of G-Protein Coupled Estrogen Receptor, GPER, Function [frontiersin.org]

- 19. Estrogen receptors and this compound-dependent neuroprotective actions: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchportal.unamur.be [researchportal.unamur.be]

- 21. Influence of Estrogens on Uterine Vascular Adaptation in Normal and Preeclamptic Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. article.imrpress.com [article.imrpress.com]

- 23. researchgate.net [researchgate.net]

- 24. Neuroprotective effects of this compound in combined oral contraceptives: A review - Orazov - Gynecology [gynecology.orscience.ru]

Estetrol (E4): A Comprehensive Technical Guide on a Natural Estrogen with Selective Tissue Activity (NEST)

Abstract

Estetrol (E4) is a natural estrogen produced by the human fetal liver, characterized by a unique pharmacological profile that distinguishes it from other estrogens.[1][2] Termed a Natural Estrogen with Selective Tissue activity (NEST), E4's mechanism of action involves a differential activation of the estrogen receptor alpha (ERα), primarily stimulating nuclear pathways while having limited to no agonistic activity on membrane-initiated ERα signaling.[1][3] This selective modulation results in a favorable safety and tolerability profile, particularly concerning its minimal impact on the liver and breast tissue.[1][2] E4 has been approved as the estrogenic component in a combined oral contraceptive and is in late-stage development for menopausal hormone therapy.[1][2] This guide provides an in-depth technical overview of E4's molecular mechanism, pharmacokinetics, selective tissue effects, and clinical applications, supported by preclinical and clinical data.

Introduction

For decades, the use of estrogens in women's healthcare, such as for contraception and menopausal hormone therapy (MHT), has been associated with increased risks of venous thromboembolism (VTE) and breast cancer.[1] This has driven the search for new estrogens with an improved benefit-risk profile. This compound (E4), first identified in 1965, is a natural estrogen produced during pregnancy by the human fetal liver.[1][2] Unlike classic estrogens like estradiol (E2) and the potent synthetic estrogen ethinylestradiol (EE), E4 demonstrates a unique tissue-selective activity.[1][4] This activity is attributed to its distinct mode of action: E4 selectively activates nuclear estrogen receptor α (ERα) to elicit desired estrogenic effects in tissues like the uterus, vagina, and bone, while not activating membrane ERα signaling pathways in other tissues like the breast and liver, thereby minimizing undesirable effects.[1][5] This profile positions E4 as a first-in-class NEST, offering a potentially safer therapeutic option.

Molecular Mechanism of Action

Estrogen Receptor Binding and Activation

E4 selectively binds to both estrogen receptor subtypes, ERα and ERβ, with a moderate affinity.[2][6] It displays a 4- to 5-fold higher binding preference for ERα over ERβ.[2] The core of E4's selective tissue activity lies in its differential impact on the two main estrogen signaling pathways: the nuclear (genomic) pathway and the membrane (non-genomic) pathway.

-

Nuclear (Genomic) Pathway: E4 binds to and activates nuclear ERα, initiating the classical genomic signaling cascade. The E4-ERα complex interacts with coactivator proteins and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes.[2][5] This pathway is responsible for the desired estrogenic effects in the uterus, vagina, bone, and for certain vascular protections.[2][5] The pattern of coregulator recruitment by the E4-ERα complex is identical to that of E2, although E4 is less potent.[7]

-